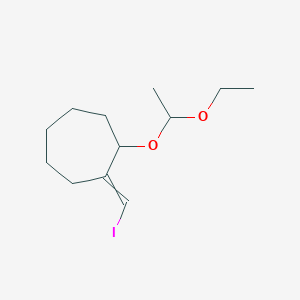arsanium bromide CAS No. 55532-28-0](/img/structure/B14625911.png)
[(2-Nitrophenyl)methyl](triphenyl)arsanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Nitrophenyl)methylarsanium bromide is an organoarsenic compound that features a nitrophenyl group attached to a triphenylarsanium moiety
Vorbereitungsmethoden
The synthesis of (2-Nitrophenyl)methylarsanium bromide typically involves the reaction of triphenylarsine with a suitable nitrophenylmethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2-Nitrophenyl)methylarsanium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Nitrophenyl)methylarsanium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organoarsenic compounds.
Biology: It may be used in studies involving the interaction of arsenic compounds with biological systems.
Medicine: Research into its potential therapeutic applications, particularly in the context of arsenic-based drugs.
Industry: It can be used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (2-Nitrophenyl)methylarsanium bromide involves its interaction with molecular targets through its nitrophenyl and triphenylarsanium groups. These interactions can affect various biochemical pathways, depending on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
(2-Nitrophenyl)methylarsanium bromide can be compared with other similar compounds such as:
(2-Nitrophenyl)methylphosphonium bromide: Similar structure but with phosphorus instead of arsenic.
(2-Nitrophenyl)methylstannium bromide: Similar structure but with tin instead of arsenic.
The uniqueness of (2-Nitrophenyl)methylarsanium bromide lies in its specific chemical properties imparted by the arsenic atom, which can lead to different reactivity and applications compared to its phosphorus and tin analogs.
Eigenschaften
CAS-Nummer |
55532-28-0 |
|---|---|
Molekularformel |
C25H21AsBrNO2 |
Molekulargewicht |
522.3 g/mol |
IUPAC-Name |
(2-nitrophenyl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H21AsNO2.BrH/c28-27(29)25-19-11-10-12-21(25)20-26(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
InChI-Schlüssel |
CODOUVDMFLIANG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[As+](CC2=CC=CC=C2[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



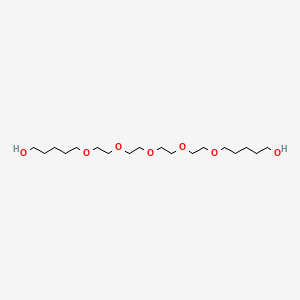
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

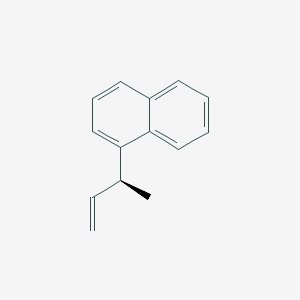
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
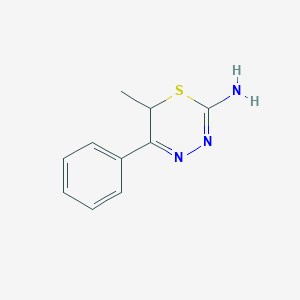
methanone](/img/structure/B14625884.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)
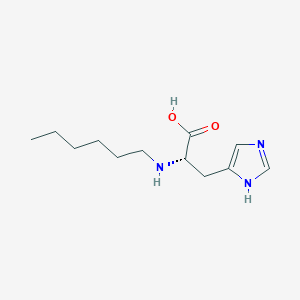
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
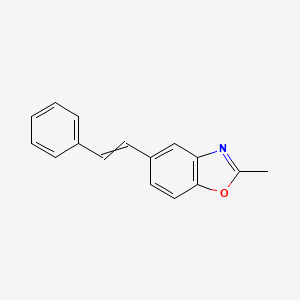
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)
